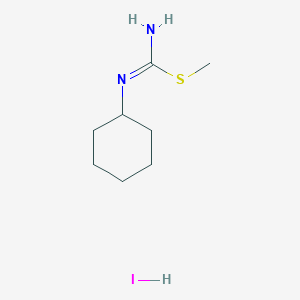
N-Cyclohexyl-1-methylsulfanyl-methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-1-methylsulfanyl-methanimidamide is a chemical compound with the molecular formula C8H16N2S. It is known for its unique structure, which includes a cyclohexyl group, a methylsulfanyl group, and a methanimidamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-methylsulfanyl-methanimidamide typically involves the reaction of cyclohexylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the same basic steps as the laboratory synthesis but on a much larger scale. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-methylsulfanyl-methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or thiols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amines or thiols.
Scientific Research Applications
N-Cyclohexyl-1-methylsulfanyl-methanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-methylsulfanyl-methanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclohexyl-1-methylsulfanyl-methanimidamide can be compared with other similar compounds, such as:
- N-Cyclohexyl-1-methylsulfanyl-methanamine
- N-Cyclohexyl-1-methylsulfanyl-methanamide
- N-Cyclohexyl-1-methylsulfanyl-methanethioamide
These compounds share similar structural features but differ in their functional groups and chemical properties. This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
3753-40-0 |
|---|---|
Molecular Formula |
C8H17IN2S |
Molecular Weight |
300.21 g/mol |
IUPAC Name |
methyl N'-cyclohexylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C8H16N2S.HI/c1-11-8(9)10-7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H2,9,10);1H |
InChI Key |
OVEBGEVIVUYCEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1CCCCC1)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




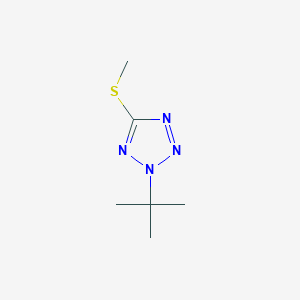

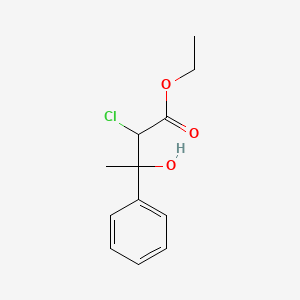
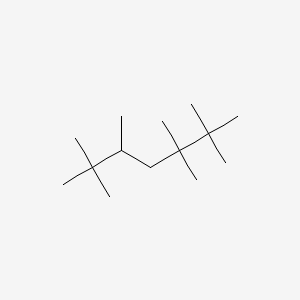

![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
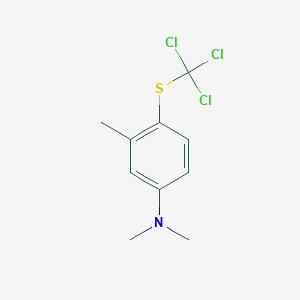

![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
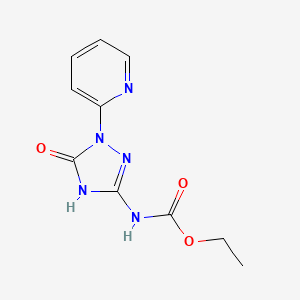

![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
